2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
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Overview
Description
2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a benzene ring, along with an amide functional group
Preparation Methods
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform, and the product is purified through recrystallization . The yield of this reaction is generally around 80%.
Chemical Reactions Analysis
2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide has shown potential in several scientific research applications:
Medicinal Chemistry: It has been investigated for its antibacterial activity against pathogens like Klebsiella pneumoniae.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules and potential as a pharmacological agent are areas of ongoing research.
Mechanism of Action
The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is believed to involve the inhibition of penicillin-binding proteins, leading to cell lysis in bacteria. The chloro group plays a crucial role in stabilizing the molecule at the target enzyme site, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide include:
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Shares similar structural features but differs in the acetamide group.
4-fluoro-3-nitroaniline: Lacks the chloro and amide groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-10-4-2-1-3-9(10)13(18)16-8-5-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFMYOIIDAPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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